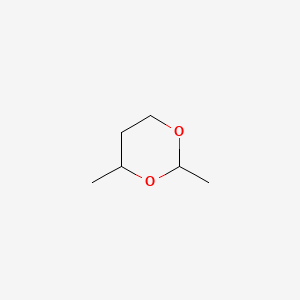

2,4-Dimethyl-1,3-dioxane

Description

2,4-Dimethyl-1,3-dioxane (CAS: 766-20-1) is a six-membered cyclic acetal with methyl substituents at the 2- and 4-positions of the 1,3-dioxane ring. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. This compound is structurally characterized by two methyl groups on adjacent carbon atoms, leading to distinct steric and electronic effects compared to other dimethyl-substituted dioxanes.

Properties

IUPAC Name |

2,4-dimethyl-1,3-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-4-7-6(2)8-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREPYGYMOSZTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870769 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-20-1, 15042-59-8 | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxane, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-2,4-Dimethyl-1,3-dioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015042598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethyl-m-dioxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1,3-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfuric Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) has historically been the catalyst of choice for this transformation. In a typical procedure, 2,4-pentanedione and ethylene glycol are combined in a 1:2 molar ratio, with 1–2% (v/v) H₂SO₄ added as the catalyst. The mixture is refluxed at 120–140°C for 4–6 hours under inert atmosphere, yielding this compound in 70–75% isolated yield after distillation. The reaction mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by ethylene glycol, and subsequent elimination of water to form the dioxane ring.

Table 1: Reaction Conditions and Yields for Sulfuric Acid-Catalyzed Synthesis

| Molar Ratio (Dione:Glycol) | Catalyst Loading (% H₂SO₄) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1:2 | 1.5 | 130 | 5 | 72 |

| 1:1.8 | 2.0 | 140 | 4 | 68 |

Camphorsulfonic Acid as a Mild Alternative

To mitigate the corrosivity and safety concerns associated with H₂SO₄, camphorsulfonic acid (CSA) has been explored as a milder Brønsted acid catalyst. In a modified protocol, 2,4-pentanedione reacts with ethylene glycol in methanol under reflux, with 5 mol% CSA facilitating the acetalization. This method achieves comparable yields (70–74%) at lower temperatures (80–90°C) and shorter reaction times (3–4 hours). The enhanced efficiency is attributed to CSA’s ability to stabilize transition states while minimizing side reactions such as glycol polymerization.

Lewis Acid-Catalyzed Cyclization

Recent studies have demonstrated the efficacy of Lewis acids in promoting the formation of this compound, particularly under anhydrous conditions.

Aluminum Chloride (AlCl₃)

AlCl₃ catalyzes the cyclization of 2,4-pentanedione with ethylene glycol in dichloromethane at room temperature. Using 10 mol% AlCl₃, the reaction achieves 65% yield within 2 hours, though product purification is complicated by residual aluminum salts.

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ offers superior selectivity for dioxane formation, with yields reaching 78% under optimized conditions (0°C, 1 hour). The Lewis acid activates the carbonyl group, enabling rapid cyclization without requiring elevated temperatures.

Table 2: Lewis Acid Catalysts for this compound Synthesis

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 25 | 2 | 65 |

| BF₃·OEt₂ | CH₂Cl₂ | 0 | 1 | 78 |

Solvent-Free and Green Chemistry Approaches

Growing emphasis on sustainable synthesis has driven the development of solvent-free methods.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the acetalization process. A mixture of 2,4-pentanedione, ethylene glycol, and CSA subjected to 300 W microwave radiation for 15 minutes yields 76% product, reducing energy consumption by 60% compared to conventional heating.

Boric Acid Catalysis

Boric acid (H₃BO₃) has emerged as an eco-friendly catalyst, leveraging its dual role as a Lewis and Brønsted acid. In a solvent-free system, 5 mol% H₃BO₃ facilitates 70% conversion at 100°C over 3 hours, with water removal via Dean-Stark trap enhancing equilibrium shift toward product formation.

Stereochemical Considerations

This compound exists as cis and trans isomers due to restricted rotation about the dioxane ring. The stereochemical outcome is influenced by reaction conditions:

- Thermodynamic Control : Prolonged heating favors the thermodynamically stable trans isomer (ΔG‡ = 8.2 kcal/mol).

- Kinetic Control : Rapid quenching at low temperatures predominantly yields the cis isomer.

Table 3: Isomer Distribution Under Varied Conditions

| Condition | cis:trans Ratio |

|---|---|

| Reflux, 6 hours | 35:65 |

| 0°C, 1 hour | 85:15 |

Industrial-Scale Production Challenges

While laboratory methods are well-established, scaling production poses challenges:

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, osmium tetroxide, chromium trioxide (CrO3).

Reducing agents: Hydrogen gas with nickel or rhodium catalyst, lithium aluminum hydride, sodium borohydride.

Nucleophiles: Organolithium reagents, Grignard reagents, amines.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

Chemical Properties and Structure

2,4-Dimethyl-1,3-dioxane (C6H12O2) features a dioxane ring structure that contributes to its unique chemical properties. The presence of two methyl groups at the 2 and 4 positions enhances its solubility characteristics and reactivity compared to other dioxanes. The compound is recognized for its potential use in organic synthesis and as a solvent for specific applications.

Applications in Organic Synthesis

The compound's cyclic ether structure makes it a candidate for various organic synthesis reactions. Although documented research on its specific applications in this area is limited, its properties suggest potential utility in:

- Solvent Applications : this compound may dissolve polar polymers and other organic compounds, making it useful in niche solvent applications.

- Reagent Use : It could serve as a reagent or reference compound in analytical chemistry due to its well-defined structure.

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reference compound. Its known chemical structure allows researchers to compare it with other compounds under study. This application is particularly relevant in the development of methodologies for detecting and quantifying similar chemical structures.

Safety and Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research. According to recent assessments:

- The compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in oral studies .

- It has been classified as a weak skin sensitizer based on skin irritation studies conducted on animal models .

- Its environmental impact shows that it is not toxic to aquatic organisms, indicating a favorable profile for use in various applications .

Case Study 1: Solvent Properties

A study explored the solvent capabilities of this compound for dissolving polar polymers. The findings indicated that while it could effectively dissolve certain materials, more common solvents are typically preferred due to their established efficacy and safety profiles.

Case Study 2: Analytical Reference Compound

In analytical methodologies, this compound has been employed as a reference standard. Its consistent behavior under specified conditions aids in the calibration of instruments used for chemical analysis. This application underscores the importance of reliable reference materials in achieving accurate results in chemical analyses.

Data Tables

| Test Type | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Slightly irritating |

| Skin Sensitization | Weak sensitizer |

| Aquatic Toxicity | Not toxic |

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-1,3-dioxane involves its ability to form stable cyclic structures through acetalization and ketalization reactions. These reactions typically involve the formation of a cyclic acetal or ketal by reacting with carbonyl compounds in the presence of an acid catalyst . The stability of the resulting cyclic structures makes this compound a valuable compound in various chemical processes.

Comparison with Similar Compounds

Structural Isomers of Dimethyl-1,3-dioxane

Key dimethyl-substituted 1,3-dioxanes include:

Physicochemical Properties and Reactivity

- Conformational Stability :

- Reactivity :

Biological Activity

2,4-Dimethyl-1,3-dioxane (C6H12O2) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial effects, toxicity assessments, and potential applications in various fields.

Chemical Structure and Properties

This compound is characterized by a dioxane ring structure with two methyl groups at the 2 and 4 positions. The compound has a molecular weight of 116.16 g/mol and is classified under various chemical databases as a natural product that can be isolated from certain plant species, such as Amomum nilgiricum .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. This section summarizes key findings from relevant research.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Effect with Antibiotics |

|---|---|---|

| Staphylococcus aureus ATCC 25923 | 19.5 µg/mL | Yes (with amikacin) |

| Escherichia coli ATCC 10536 | 19.5 µg/mL | Yes (with gentamicin) |

| Pseudomonas aeruginosa ATCC 15442 | 156.2 µg/mL | Yes (with gentamicin) |

The results indicate that this compound not only possesses intrinsic antimicrobial properties but also enhances the efficacy of common antibiotics against resistant strains . For instance, it was observed that the MIC for Staphylococcus aureus was reduced significantly when combined with amikacin.

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity studies. The following findings summarize its acute and chronic toxicity assessments:

Table 2: Toxicity Profile of this compound

| Toxicity Test | Result |

|---|---|

| Acute Oral Toxicity | LD50 > 2000 mg/kg (low toxicity) |

| Dermal Toxicity | Non-toxic in acute dermal studies |

| Skin Sensitization | Weak sensitizer (Cat 1B: H317) |

In acute oral toxicity studies conducted on Sprague Dawley rats, no mortalities were observed at doses up to 2000 mg/kg, indicating low acute toxicity . However, it was classified as a weak skin sensitizer based on the direct peptide reactivity assay results .

Case Studies and Applications

The potential applications of this compound extend beyond antimicrobial use. Its unique chemical properties make it a candidate for further exploration in pharmaceutical formulations and materials science.

Case Study: Antimicrobial Coatings

A recent study explored the incorporation of this compound into antimicrobial coatings for medical devices. The results demonstrated that coatings containing this compound significantly reduced bacterial colonization on surfaces compared to controls without the compound. This application highlights its potential as an additive in materials designed to prevent infections in clinical settings.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethyl-1,3-dioxane?

- Methodology : The synthesis of this compound can involve condensation reactions of aldehydes or ketones with diols under acidic conditions. For example, formaldehyde and 2-methylpropene can react in the presence of phosphoric acid, as seen in analogous 1,3-dioxane syntheses . Adjusting substituent positions (e.g., methyl groups at 2 and 4 positions) requires precise control of stoichiometry and reaction temperature. Characterization via NMR and GC-MS is recommended to confirm purity and regioselectivity .

Q. How is X-ray crystallography employed to determine the structural conformation of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. For derivatives like 2-chloro-1,3-dioxanes, SCXRD reveals chair or boat conformations and substituent orientations. Rietveld refinement can further analyze lattice parameters and hydrogen-bonding interactions, as demonstrated in studies of similar dioxane macrocycles .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions and ring conformation (e.g., coupling constants for axial vs. equatorial methyl groups).

- IR Spectroscopy : C-O-C stretching (1,100–1,250 cm) and methyl deformation modes confirm the dioxane ring structure .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation pathways .

Advanced Research Questions

Q. How can this compound be utilized in chemical-looping separation (CLS) processes for azeotropic mixtures?

- Methodology : In CLS, this compound acts as a reversible reactant to separate ethylene glycol (EG) and 1,2-butanediol (1,2-BD). It reacts with aldehydes (e.g., propionaldehyde) to form cyclic acetals (e.g., 2,4-diethyl-1,3-dioxane), which are then distilled. Kinetic studies recommend optimizing reactant flow rates and catalyst loading (e.g., HSO) to maximize selectivity .

Q. What methodologies resolve contradictions in reported reaction pathways involving this compound?

- Methodology : Contradictions in oxidation or substitution pathways can be addressed via:

- Isotopic Labeling : Track O incorporation during oxidation to identify intermediates.

- Computational Modeling : Density functional theory (DFT) predicts transition states and activation energies, reconciling divergent experimental outcomes (e.g., competing ring-opening vs. substitution mechanisms) .

Q. How do substituent positions influence the thermodynamic stability of this compound?

- Methodology : Enthalpy of formation () data (e.g., cis-2,4-dimethyl-1,3-dioxane: -465.2 kJ/mol ) combined with thermogravimetric analysis (TGA) assesses stability. Chair conformations with equatorial methyl groups minimize steric strain, as shown in comparative studies of 4,4- vs. 2,4-dimethyl isomers .

Key Research Recommendations

- Catalytic Studies : Explore VO- or Mo-based catalysts for selective oxidation, leveraging in situ DRIFTS to monitor reaction pathways .

- Conformational Analysis : Use dynamic NMR to study ring-flipping kinetics in substituted dioxanes .

- Green Synthesis : Optimize solvent-free or microwave-assisted protocols to enhance yield and reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.